molecular formula C10H10O3 B7770986 2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione CAS No. 31307-24-1

2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Cat. No.: B7770986
CAS No.: 31307-24-1
M. Wt: 178.18 g/mol
InChI Key: LTVUCOSIZFEASK-UHFFFAOYSA-N
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Description

2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is an organic compound with the molecular formula C10H10O3. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by the presence of an anhydride functional group. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione can be synthesized through the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione involves its reactivity with various nucleophiles and electrophiles. The anhydride group is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions are facilitated by the strained bicyclic structure of the compound, which makes it more reactive compared to other anhydrides .

Properties

IUPAC Name

2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVUCOSIZFEASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CC(C1C(=O)OC2=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860332
Record name 3a-Methyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53228-22-1, 71214-83-0, 31307-24-1
Record name NSC169637
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC134964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3a-Methyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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